Cas no 13183-09-0 (4-Bromo-3-phenyl-1,2,3-oxadiazol-3-ium-5-olate)

4-Bromo-3-phenyl-1,2,3-oxadiazol-3-ium-5-olate Chemical and Physical Properties
Names and Identifiers
-
- 4-bromo-3-phenyloxadiazol-3-ium-5-olate
- Sydnone, 4-bromo-3-phenyl-
- 4-bromo-3-phenyl-sydnone
- 4-brome-N-phenylsydnone
- 4-bromo-3-phenylsydnone
- 3-phenyl-4-bromosydnone
- 4-Bromo-3-phenyl-1,2,3-oxadiazol-3-ium-5-olate
- AC1L19PO
- CTK0H9675
- 4-Brom-3-phenyl-sydnon
- ALBB-030267
- AKOS005215662
- DTXSID20157222
- SCHEMBL15941052
- NSC 41404
- 1,2,3-Oxadiazolium, 4-bromo-5-hydroxy-3-phenyl-, inner salt
- 13183-09-0
-
- Inchi: InChI=1S/C8H5BrN2O2/c9-7-8(12)13-10-11(7)6-4-2-1-3-5-6/h1-5H
- InChI Key: KIZKTBQGLPVCRL-UHFFFAOYSA-N
- SMILES: C1=CC=C(C=C1)[N+]2=NOC(=C2Br)[O-]
Computed Properties
- Exact Mass: 239.95345
- Monoisotopic Mass: 239.95344g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 176
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 53Ų
Experimental Properties
- PSA: 52.97
- LogP: 0.83850
4-Bromo-3-phenyl-1,2,3-oxadiazol-3-ium-5-olate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B139730-50mg |
4-Bromo-3-phenyl-1,2,3-oxadiazol-3-ium-5-olate |
13183-09-0 | 50mg |
$ 310.00 | 2022-06-07 | ||
TRC | B139730-100mg |
4-Bromo-3-phenyl-1,2,3-oxadiazol-3-ium-5-olate |
13183-09-0 | 100mg |
$ 515.00 | 2022-06-07 |
4-Bromo-3-phenyl-1,2,3-oxadiazol-3-ium-5-olate Related Literature
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1. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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2. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
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4. Book reviews
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Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
Additional information on 4-Bromo-3-phenyl-1,2,3-oxadiazol-3-ium-5-olate
4-Bromo-3-phenyl-1,2,3-Oxadiazolium 5-Olate (CAS No. 13183-09-0): A Comprehensive Overview
4-Bromo-3-phenyl-1,2,3-Oxadiazolium 5-Olate, also known by its CAS registry number CAS No. 13183-09-0, is a unique organic compound that has garnered significant attention in the fields of materials science and organic chemistry due to its distinctive properties and potential applications. This compound belongs to the class of oxadiazoles, which are heterocyclic aromatic compounds with a five-membered ring containing one oxygen and two nitrogen atoms. The presence of a bromine substituent at the 4-position and a phenyl group at the 3-position further enhances its chemical versatility and reactivity.
The molecular structure of 4-Bromo-oxadiazole derivatives has been extensively studied using computational chemistry methods such as density functional theory (DFT) and molecular docking simulations. These studies have revealed that the compound exhibits strong electronic conjugation due to the aromaticity of the oxadiazole ring, which significantly influences its optical and electronic properties. Recent research has highlighted its potential as a building block for advanced materials, including organic semiconductors and optoelectronic devices.
In terms of synthesis, 4-Bromo-oxadiazole derivatives can be prepared through various routes, including the cyclization of β-keto esters with hydroxylamine derivatives under specific reaction conditions. The introduction of the bromine substituent is typically achieved through electrophilic substitution reactions or via Sandmeyer-type reactions, depending on the starting material and desired regioselectivity.
The compound's applications are not limited to materials science; it also finds relevance in medicinal chemistry as a potential lead compound for drug development. Studies have shown that certain oxadiazole derivatives exhibit anti-inflammatory, antitumor, and antimicrobial activities due to their ability to interact with specific biological targets such as enzymes and receptors.
Recent advancements in green chemistry have led to the exploration of more sustainable synthesis methods for CAS No. 13183-based compounds. For instance, microwave-assisted synthesis has been employed to enhance reaction efficiency while reducing energy consumption and waste generation.
In conclusion, 4-Bromo-oxadiazole derivatives continue to be a subject of intense research due to their unique chemical properties and diverse applications across multiple disciplines. As new synthetic methodologies and application areas emerge, this compound is poised to play an increasingly important role in both academic research and industrial applications.
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